2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core. Key structural features include:
- Furan-2-ylmethyl group: At the 6th carbon, the furan moiety adds oxygen-based heterocyclic character, which may affect binding affinity in medicinal chemistry contexts.
- Methyl and cyano groups: A methyl group at C7 and a cyano group at C3 contribute to steric and electronic properties, respectively.
Properties
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-13-9-19-21(23(27)26(13)12-15-5-4-8-30-15)20(17(11-24)22(25)31-19)16-10-14(28-2)6-7-18(16)29-3/h4-10,20H,12,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWRCXWSHOJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile , with the molecular formula C20H20N4O3 and a molar mass of 360.37 g/mol, is a complex organic molecule characterized by its unique pyrano-pyridine framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties.
Structural Characteristics
The structural complexity of this compound arises from several functional groups:
- Amino group : Contributes to potential interactions with biological targets.
- Methoxy groups : May enhance lipophilicity and biological activity.
- Furan moiety : Known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route includes:
- Condensation reactions involving furan derivatives and substituted benzaldehydes.
- Cyclization processes to form the pyrano-pyridine structure.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example:
- Mechanism of Action : Compounds like pyranopyridines may inhibit specific enzymes or receptors involved in cancer cell proliferation.
A study on related furan derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential mechanism for the target compound as well.
Antimicrobial Activity
The antimicrobial potential of this compound is supported by studies on related derivatives:
- In vitro assays have shown that certain pyranopyridine derivatives exhibit antibacterial and antifungal activities against various pathogens. For instance, compounds containing furan rings have been documented to disrupt bacterial cell walls and inhibit growth .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of cancer-related enzymes |
Case Studies
- Anticancer Study : A recent investigation into pyranopyridine derivatives demonstrated that modifications at the furan position enhanced cytotoxicity against breast cancer cell lines. The study concluded that the presence of methoxy groups significantly increased the apoptotic effect compared to non-substituted analogs .
- Antimicrobial Efficacy : In a comparative analysis, several furan-containing compounds were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to the target molecule exhibited promising inhibitory concentrations, suggesting further exploration for therapeutic applications .
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds similar to 2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant biological activities such as:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with cellular targets involved in cancer progression. Similar pyranopyridine derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against bacterial strains .
- Fluorescent Sensors : The photophysical properties of related compounds suggest that they can be utilized as fluorescent sensors in biological and chemical sensing applications. The fluorescence behavior is influenced by solvent interactions, which can be exploited for sensor development .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of substituted benzaldehydes with malononitrile under basic conditions to yield the target compound. The reaction conditions and substituent variations can significantly affect the yield and purity of the final product .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-4-(3-fluorophenyl)-5-oxo-pyrano[3,2-c]pyridine | Fluorinated phenyl group | Anticancer activity |
| 2-amino-4-(benzyloxyphenyl)-5-oxo-pyrano[3,2-c]pyridine | Benzyloxy substitution | Antimicrobial properties |
| 2-amino-4-(chlorophenyl)-5-cyano-pyrano[3,2-c]pyridine | Chlorinated phenyl group | Antiproliferative effects |
These compounds highlight the versatility of the pyrano-pyridine scaffold and its potential in medicinal chemistry. Each derivative's unique substituents can significantly influence its biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on substituent variations and their implications:
Key Observations:
Substituent Effects on Bioactivity: Methoxy vs. Hydroxy Groups: Methoxy groups (electron-donating) at the 4-position may stabilize charge transfer interactions, while hydroxy groups (polar) enhance solubility but reduce membrane permeability .
Synthetic Approaches: Many analogs are synthesized via multicomponent reactions (e.g., cyclohexanedione and aniline derivatives in ethanol/piperidine) . Melting points for related compounds range from 193–245°C, with yields varying between 59–97% .
Spectroscopic Characterization: IR spectra commonly show peaks for cyano (~2190–2200 cm⁻¹) and carbonyl (~1630–1660 cm⁻¹) groups . ¹H NMR signals for methyl groups (δ 1.7–2.3 ppm) and aromatic protons (δ 6.7–7.4 ppm) are consistent across analogs .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multicomponent reactions (MCRs), often involving cyclocondensation of aldehydes, amines, and activated nitriles. For example, analogous pyrano[3,2-c]pyridine derivatives are synthesized under reflux conditions using ethanol as a solvent and ammonium acetate as a catalyst .
- Key Variables :
- Solvent : Ethanol or ionic liquids (e.g., [Et3NH][HSO4]) improve solubility and reaction efficiency .
- Catalyst : Ammonium acetate or triethylamine accelerates cyclization .
- Time : Reflux durations range from 24–50 hours, with longer times favoring crystalline product formation .
- Data Table :
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethanol, NH4OAc | 48–50 h | 65–78 | |
| Ionic liquid catalyst | 24 h | 82–85 |
Q. How are structural and purity characteristics validated for this compound?
- Techniques :
- NMR/IR : Confirm functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) and aromatic substitution patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms fused pyranopyridine ring systems .
- HPLC/MS : Assess purity (>95%) and molecular weight accuracy .
Advanced Research Questions
Q. How can experimental design optimize synthesis and reduce trial-and-error approaches?
- Methodology : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratios). For example, fractional factorial designs minimize experiments while maximizing data on solvent polarity and catalyst loading .
- Case Study : A 2³ factorial design for analogous pyrazole-carbonitriles identified solvent polarity as the dominant factor (p < 0.05), reducing optimization steps by 40% .
Q. What computational strategies predict reactivity or biological activity of this compound?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for cyclization steps .
- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize in vitro testing .
Q. How do substituents (e.g., dimethoxyphenyl, furan) influence physicochemical properties?
- Analysis :
- LogP : The 2,5-dimethoxyphenyl group increases hydrophobicity (predicted XLogP ~3.5) .
- Electronic Effects : Furan-2-ylmethyl enhances π-stacking interactions in crystal lattices, improving crystallinity .
- Table :
| Substituent | Effect on Property | Experimental Evidence |
|---|---|---|
| 2,5-Dimethoxyphenyl | ↑ Lipophilicity, ↓ solubility | |
| Furan-2-ylmethyl | Stabilizes crystal packing |
Q. How should researchers address contradictory data in biological assays?
- Resolution Framework :
Reproducibility Checks : Confirm assay conditions (e.g., buffer pH, cell line viability).
Metabolic Stability : Test compound stability in microsomal preparations to rule out false negatives .
Orthogonal Assays : Use SPR (surface plasmon resonance) alongside enzyme inhibition assays to validate binding .
Methodological Guidance
Q. What strategies mitigate challenges in scaling up synthesis?
- Process Chemistry :
- Switch from ethanol to greener solvents (e.g., PEG-400) for easier purification .
- Optimize catalyst recycling in ionic liquid systems to reduce costs .
Q. How to prioritize derivative synthesis for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
